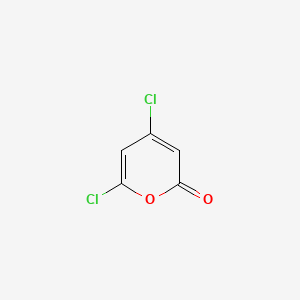

4,6-Dichloro-2H-pyran-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKKSRUSMPCUSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 4,6-Dichloro-2-pyrone as a Versatile Bis-Electrophilic Scaffold

The following technical guide details the chemical profile, synthesis, and reactivity of 4,6-Dichloro-2-pyrone, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

4,6-Dichloro-2-pyrone (CAS 101655-37-8) is a specialized heterocyclic building block characterized by its significant potential in diversity-oriented synthesis (DOS) .[1] Unlike simple lactones, this compound possesses two distinct electrophilic sites (C4 and C6) on a diene core, allowing for sequential, regioselective functionalization. It serves as a critical intermediate in the synthesis of complex natural products (e.g., Phacelocarpus pyrones), kinase inhibitors, and polysubstituted phenols via inverse-electron-demand Diels–Alder reactions.

Chemical Profile & Physical Properties[2][3][4]

| Property | Data |

| CAS Number | 101655-37-8 |

| IUPAC Name | 4,6-Dichloro-2H-pyran-2-one |

| Molecular Formula | C₅H₂Cl₂O₂ |

| Molecular Weight | 164.97 g/mol |

| Appearance | Crystalline Solid |

| Solubility | Soluble in CH₂Cl₂, THF, DMF; sparingly soluble in water. |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive). |

| Key Spectral Features | ¹H NMR: Singlet signals for H3 and H5 (distinct chemical shifts due to C4/C6 chlorines). ¹³C NMR: C6 is typically more deshielded than C4 (δ ~152 vs ~150 ppm), correlating with reactivity. |

Synthesis & Production

The industrial and laboratory-scale production of 4,6-dichloro-2-pyrone typically proceeds via the dehydroxychlorination of 4,6-dihydroxypyrone (or its tautomer, 6-hydroxy-2H-pyran-2,4(3H)-dione). This transformation utilizes phosphorus oxychloride (POCl₃) as both the chlorinating agent and solvent, often catalyzed by a tertiary amine.[2]

Reaction Mechanism

-

Activation: The hydroxyl groups at C4 and C6 attack the electrophilic phosphorus of POCl₃, forming dichlorophosphate leaving groups.

-

Substitution: Chloride ions (generated in situ or added as salts) displace the activated phosphate groups.

-

Aromatization: The driving force is the formation of the conjugated 2-pyrone system.

Experimental Protocol: Synthesis from 4,6-Dihydroxypyrone

Note: This procedure requires a fume hood due to the generation of HCl gas.

-

Setup: Charge a flame-dried round-bottom flask with 4,6-dihydroxypyrone (1.0 equiv).

-

Reagent Addition: Add POCl₃ (4.0–6.0 equiv) carefully. Add a catalytic amount of N,N-diethylaniline or triethylamine (1.0 equiv) to act as an acid scavenger.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC for the disappearance of the starting material.

-

Workup: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (Exothermic!) to hydrolyze excess POCl₃.

-

Extraction: Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove phosphoric acid byproducts) and brine.

-

Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via recrystallization (hexane/EtOAc) or flash column chromatography.

Reactivity Profile: The "Switchable" Scaffold

The core value of 4,6-dichloro-2-pyrone lies in its regioselective reactivity . The C4 and C6 positions are electronically distinct, allowing chemists to install different substituents sequentially.

Regioselectivity in Cross-Coupling

In Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), the C6 position is significantly more reactive than the C4 position.

-

C6 Selectivity: The C6-chlorine bond undergoes oxidative addition with Pd(0) faster than the C4-chlorine bond. This is attributed to the lower electron density at C6 (adjacent to the ring oxygen) and the formation of a more stable reaction intermediate.

-

C4 Functionalization: Once the C6 position is substituted, the C4 position can be targeted in a second coupling event, enabling the construction of non-symmetrical 4,6-disubstituted pyrones.

Diels-Alder Cycloadditions

4,6-Dichloro-2-pyrone acts as an electron-deficient diene. It reacts with electron-rich dienophiles (inverse electron demand) or alkynes to form bicyclic lactones, which can extrude CO₂ to yield polysubstituted benzenes (phenols).

Visualization: Reactivity & Selectivity Map

Caption: Logical flow of sequential functionalization. C6 is the primary site of attack for transition-metal catalysts, enabling programmed synthesis.

Experimental Protocol: Regioselective Sonogashira Coupling

Objective: Selective alkynylation at the C6 position.

Reagents:

-

4,6-Dichloro-2-pyrone (1.0 equiv)[3]

-

Terminal Alkyne (1.1 equiv)[3]

-

Pd(PPh₃)₂Cl₂ (3-5 mol%)

-

CuI (5 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Solvent: THF or DMF (Dry)

Procedure:

-

Degassing: In a Schlenk tube, dissolve 4,6-dichloro-2-pyrone in dry THF. Degas the solution by bubbling Argon for 10 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N under a positive stream of Argon.

-

Alkyne Addition: Add the terminal alkyne dropwise.

-

Incubation: Stir the mixture at Room Temperature (20–25°C).

-

Critical Note: Heating (>50°C) may promote bis-coupling or C4 attack. Room temperature ensures C6 selectivity.

-

-

Monitoring: Monitor via HPLC or TLC. The mono-coupled product (6-alkynyl-4-chloro-2-pyrone) typically forms within 4–12 hours.

-

Isolation: Filter through a celite pad to remove metal salts. Concentrate and purify via silica gel chromatography.

Applications in Drug Discovery[6]

-

Kinase Inhibitors: The pyrone ring serves as a bioisostere for phenyl or pyridine rings in ATP-competitive inhibitors. The ability to place distinct hydrophobic or H-bonding groups at C4 and C6 allows for fine-tuning of the binding affinity within the kinase pocket.

-

Natural Product Synthesis: Used as the starting material for the total synthesis of Phacelocarpus 2-pyrone A and related marine polypropionates.

-

Antibiotic Scaffolds: Derivatives synthesized via the Diels-Alder route have shown efficacy against MRSA by mimicking the core structure of bacterial metabolites like germicidin.

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Handle under inert gas (Nitrogen/Argon) to prevent hydrolysis. Use chemical-resistant gloves (Nitrile).

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; pyrones can be toxic to aquatic life.

References

-

Fairlamb, I. J. S., O'Brien, C. T., Lin, Z., & Lam, K. C. (2006).[4] Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry.

-

Palani, V., Hugelshofer, C. L., & Sarpong, R. (2019).[4] A Unified Strategy for the Enantiospecific Total Synthesis of Delavatine A and Formal Synthesis of Incarviatone A. Journal of the American Chemical Society.[4] [4]

-

Goel, A., & Ram, V. J. (2009). Natural and synthetic 2-pyrones: the privileged molecular scaffolds with diverse biological activities. Tetrahedron.

-

Pitti, V., et al. (2023). One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade. Synthetic Communications.

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 3. 2-Iodo-3-(trifluoromethyl)pyridine|CAS 927434-20-6 [benchchem.com]

- 4. escholarship.org [escholarship.org]

Technical Deep Dive: Regioselective Electrophilicity of 4,6-Dichloro-2H-pyran-2-one

This guide details the regioselective electrophilicity of 4,6-dichloro-2H-pyran-2-one, synthesizing electronic theory with experimental evidence to provide a robust framework for selective functionalization.

Executive Summary

This compound (4,6-DCP) is a privileged bifunctional scaffold in medicinal chemistry, offering two distinct electrophilic sites at the C4 and C6 positions. Contrary to symmetric heterocycles like 4,6-dichloropyrimidine, the 2-pyrone core possesses an inherent electronic bias driven by the lactonyl oxygen.

Core Reactivity Directive:

Under both nucleophilic aromatic substitution (

Electronic Structure & Regioselectivity Analysis[1][2]

The Electronic Bias (C6 > C4)

The regioselectivity of 4,6-DCP is governed by the inductive and mesomeric effects of the ring oxygen and the carbonyl group.

-

C6 Position (

-position): This carbon is directly adjacent to the ring oxygen. The oxygen atom exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of C6. Furthermore, C6 is conjugated to the carbonyl group, allowing it to accept electron density during the addition step of an -

C4 Position (

-position): While also vinylogous to the carbonyl and electrophilic, C4 lacks the direct inductive activation of the ring oxygen.

NMR Corroboration:

Visualization of Electrophilic Pathways

The following diagram maps the resonance contributions and the resultant activation of the C6 position.

Figure 1: Mechanistic flow showing the electronic prioritization of the C6 position over C4.

Reactivity Profiles

Transition-Metal Catalyzed Couplings (Suzuki/Sonogashira)

In palladium-catalyzed cross-couplings, the oxidative addition step is rate-determining and selective for the most electron-deficient C-Cl bond.

-

Selectivity: Exclusive C6 functionalization.

-

Mechanism: Pd(0) inserts into the C6-Cl bond. Theoretical calculations confirm that the transition state for C6 insertion is lower in energy than C4.

-

Outcome: Formation of 6-alkynyl- or 6-aryl-4-chloro-2-pyrones.

Nucleophilic Aromatic Substitution ( )

-

Selectivity: Predominantly C6.

-

Nucleophiles: Secondary amines (morpholine, piperidine), thiols.

-

Risk Factor (Ring Opening): Hard nucleophiles (hydroxide, methoxide) or harsh conditions can attack the C2 carbonyl, leading to ring opening (pyrone-to-glutaconic acid derivatives). Soft nucleophiles and controlled temperatures favor substitution at C6.

| Parameter | C6-Cl Reactivity | C4-Cl Reactivity |

| Electronic Character | Highly Deficient ( | Moderately Deficient ( |

| ~152.2 ppm | ~150.4 ppm | |

| Pd-Catalyzed Coupling | Primary Site (Exclusive) | Secondary Site |

| Primary Site (Major) | Secondary Site | |

| Steric Hindrance | Low (Planar) | Low |

Experimental Protocols

Protocol A: C6-Selective Sonogashira Coupling

This protocol yields 6-(alkynyl)-4-chloro-2H-pyran-2-one, preserving the C4-Cl for subsequent derivatization.

Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Pd(PPh

) -

CuI (10 mol%)

-

Triethylamine (Et

N) (2.0 equiv) -

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk flask under argon, dissolve 4,6-dichloro-2-pyrone (1.0 mmol) in anhydrous THF (5 mL).

-

Catalyst Addition: Add Pd(PPh

) -

Reagent Addition: Add Et

N (0.28 mL) followed by the terminal alkyne (1.1 mmol) dropwise. -

Reaction: Stir at Room Temperature for 4–12 hours.

-

Note: Heating (>50°C) may promote bis-coupling or degradation.

-

-

Monitoring: Monitor via TLC. The starting material (Rf ~0.5 in 20% EtOAc/Hex) will disappear, replaced by a fluorescent spot (product).

-

Workup: Dilute with EtOAc, wash with saturated NH

Cl (to remove Cu), then brine. Dry over Na -

Purification: Silica gel chromatography (Gradient: 0

20% EtOAc in Hexanes).

Protocol B: C6-Selective Amination ( )

This protocol yields 6-amino-4-chloro-2H-pyran-2-one.

Reagents:

-

This compound (1.0 equiv)

-

Secondary Amine (e.g., Morpholine) (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: DCM (Dichloromethane) or Acetonitrile

Step-by-Step Methodology:

-

Dissolution: Dissolve 4,6-dichloro-2-pyrone (1.0 mmol) in DCM (10 mL) at 0°C.

-

Addition: Add DIPEA (1.2 mmol). Then, add the amine (1.1 mmol) dropwise over 10 minutes.

-

Critical: Rapid addition or excess amine can lead to bis-substitution or ring opening.

-

-

Reaction: Allow to warm to room temperature and stir for 2–6 hours.

-

Self-Validation: Check

H NMR of a crude aliquot. The doublet at C5-H will shift upfield significantly due to the electron-donating amino group at C6. -

Workup: Wash with 0.1 M HCl (to remove unreacted amine), then NaHCO

. -

Isolation: Recrystallization from EtOH/Hexanes is often sufficient; otherwise, column chromatography.

Troubleshooting & Self-Validation

Distinguishing Regioisomers

If ambiguity arises between C4 and C6 substitution, use HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy:

-

C6-Substituted Product: The proton at C5 will show a strong 3-bond coupling (

) to the carbonyl carbon (C2) and the new substituent's attachment point. -

C4-Substituted Product: The proton at C5 will show coupling to C6-Cl and C3, but the coupling pattern to the carbonyl will differ.

-

NOE: If the substituent has protons (e.g., N-methyl), an NOE signal to the C5-H confirms substitution at C4 or C6 (both are adjacent to C5), so NOE alone is less diagnostic than HMBC.

Avoiding Ring Opening

-

Symptom: Loss of pyrone UV absorbance, formation of complex mixtures, or carboxylic acid peaks in IR.

-

Cause: Attack at C2 (carbonyl) by hard nucleophiles (OH

, MeO -

Solution: Use non-nucleophilic bases (DIPEA, Cs

CO

References

-

Fairlamb, I. J. S., et al. "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone." Tetrahedron Letters, vol. 47, no. 32, 2006, pp. 5733-5737.

- Key Finding: Establishes C6 as the kinetically and thermodynamically favored site for Pd-c

-

Cho, C. S., et al. "Palladium-catalyzed carbonylative cross-coupling of 4-chloro-2-pyrones." Journal of Organic Chemistry, vol. 75, no. 3, 2010.

- Key Finding: Demonstrates sequential functionalization str

-

Goel, A., et al. "Synthesis and biological evaluation of 3,4,6-trisubstituted 2-pyrones." Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 6, 2014.

- Key Finding: Provides protocols for on pyrone scaffolds.

Halogenated 2-Pyrone Derivatives: Modular Building Blocks for Heterocyclic Diversity

Executive Summary

Halogenated 2-pyrones (2H-pyran-2-ones) represent a privileged class of "ambiphilic" synthons in modern organic synthesis. Unlike simple lactones, the halogenated 2-pyrone scaffold possesses dual reactivity: it serves as an electrophilic partner in transition-metal-catalyzed cross-couplings and as an electron-deficient diene in inverse-electron-demand Diels–Alder (IEDDA) cycloadditions.

This technical guide focuses on the strategic manipulation of 3- and 5-halogenated 2-pyrones . It addresses the critical challenge of regioselectivity—distinguishing between the C3 and C5 positions—and provides validated protocols for transforming these heterocycles into complex natural products (e.g., bufadienolides) and pharmaceutical intermediates.

Structural Logic & Electronic Properties[1]

The 2-pyrone ring is an unsaturated six-membered lactone.[1] Its reactivity is defined by its aromatic character (which is low compared to benzene) and its significant electron deficiency.

Electronic Distribution and Halogen Impact

The introduction of halogens (Br, I) onto the pyrone ring dramatically alters its synthetic utility.

-

C3 Position: Located

to the carbonyl. It is electronically distinct due to the inductive effect of the carbonyl group. In 3,5-dihalogenated systems, this position is often the site of initial oxidative addition in Pd-catalyzed cycles due to electronic activation, though steric factors can invert this. -

C5 Position: Located

to the carbonyl. It behaves more like a standard vinyl halide but is influenced by the oxygen atom of the ring. -

C4/C6 Positions: Typically susceptible to nucleophilic attack (Michael addition) or ring-opening, but in halogenated derivatives, they serve as stabilizing spacers for the reactive C3/C5 centers.

The "Ambiphilic" Nature

Halogenated 2-pyrones are unique because they can sequentially undergo:

-

Cross-Coupling: Retaining the pyrone ring (acting as an aryl halide surrogate).

-

Cycloaddition: Sacrificing the pyrone ring (acting as a diene) to form benzenoid or bicyclic systems via CO₂ extrusion.

Synthesis of the Core Building Block: 3,5-Dibromo-2-pyrone

While various halogenated pyrones exist, 3,5-dibromo-2-pyrone is the "Swiss Army Knife" of this family. It is readily accessible via direct bromination of 2-pyrone or 2-pyrone-5-carboxylic acid.

Mechanistic Causality

Direct bromination using elemental bromine often leads to ring opening or over-bromination. The use of N-bromosuccinimide (NBS) with a lithium acetate catalyst is the superior method.

-

Role of LiOAc: Acts as a mild Lewis acid/base buffer, facilitating the electrophilic substitution while preventing acid-catalyzed ring opening.

-

Regiocontrol: The reaction is thermodynamically controlled to favor the 3,5-substitution pattern due to the directing effects of the ring oxygen and carbonyl.

Chemo- & Regioselective Functionalization[3][4]

The utility of 3,5-dibromo-2-pyrone lies in the ability to differentiate the two bromine atoms.

Palladium-Catalyzed Cross-Couplings (Suzuki/Sonogashira)

In Pd-catalyzed couplings, the C3-bromide is generally more reactive than the C5-bromide.

-

Electronic Factor: The C3 position is more electron-deficient (closer to the carbonyl), facilitating faster oxidative addition with Pd(0) species.

-

Protocol Implication: Limiting the nucleophile (boronic acid/alkyne) to 1.0–1.1 equivalents allows for the isolation of 3-substituted-5-bromo-2-pyrones . The remaining C5-bromide can then be engaged in a second, distinct coupling event.

Inverse-Electron-Demand Diels–Alder (IEDDA)

Halogenated 2-pyrones are electron-poor dienes. They react vigorously with electron-rich dienophiles (e.g., enamines, vinyl ethers, alkynes).

-

The "Masked" Aromatic: The initial bicyclic lactone adduct is unstable. It spontaneously extrudes CO₂ (retro-Diels–Alder) to yield a polysubstituted benzene ring. This is a powerful method for synthesizing sterically crowded aromatics that are impossible to make via Friedel-Crafts chemistry.

Visualization: Regioselectivity & Reaction Pathways[2]

Figure 1: Divergent synthesis pathways for 3,5-dibromo-2-pyrone. The C3 position reacts preferentially in Pd-couplings, while the diene system engages in cycloadditions.

Applications in Drug Discovery: Bufadienolides

The most high-profile application of halogenated 2-pyrones is the synthesis of bufadienolides (cardiotonic steroids found in toad venom).

-

The Challenge: Attaching a 2-pyrone ring to the sterically hindered C17 position of a steroid skeleton.

-

The Solution: Stille coupling. A 3-stannyl-2-pyrone (derived from 3-bromo-2-pyrone) or a direct coupling of 3-bromo-2-pyrone with a C17-stannyl steroid allows for the construction of the pharmacophore.

-

Case Study: The synthesis of Cinobufagin analogs utilizes this modularity to fine-tune cytotoxicity against cancer cell lines.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Dibromo-2-pyrone

Based on the method by Cho et al. and standard halogenation procedures.

Reagents: 2-Pyrone-5-carboxylic acid, N-Bromosuccinimide (NBS), Lithium Acetate (LiOAc), Acetonitrile (MeCN), Water.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyrone-5-carboxylic acid (10 mmol) in a mixture of MeCN (40 mL) and water (10 mL).

-

Addition: Add LiOAc (25 mmol, 2.5 eq) followed by NBS (25 mmol, 2.5 eq).

-

Note: The excess base and halogen source are required to drive the decarboxylative bromination.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (polar acid) will disappear, and a less polar spot (dibromide) will appear.

-

-

Workup: Cool to room temperature. Remove MeCN under reduced pressure. Extract the aqueous residue with Et₂O (3 x 30 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Hexane.

-

Yield: Typically 70–75%.

-

Validation: ¹H NMR (CDCl₃) shows two distinct doublets (J ~ 2.5 Hz) for H-4 and H-6.

-

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Targeting 3-Aryl-5-bromo-2-pyrones.

Reagents: 3,5-Dibromo-2-pyrone, Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene, Ethanol, Water.

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add 3,5-dibromo-2-pyrone (1.0 mmol), Arylboronic acid (1.05 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Criticality: Do not exceed 1.1 eq of boronic acid to prevent double coupling at C5.

-

-

Solvent System: Add Toluene (4 mL), EtOH (1 mL), and 2M aq. Na₂CO₃ (2 mL).

-

Why this system? The biphasic system with EtOH acts as a phase transfer promoter, essential for inorganic base solubility.

-

-

Reaction: Heat to 80°C for 6–12 hours.

-

Visual Cue: The solution typically darkens from yellow to brown/black as Pd(0) clusters form/aggregate towards the end.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Flash column chromatography on silica gel.

-

Selectivity Check: If C5 coupling is observed (disubstituted product), lower the temperature to 60°C or switch to a weaker base (K₃PO₄).

-

Validated Data Summary

| Reaction Type | Substrate | Reagent | Primary Site of Attack | Product Outcome |

| Bromination | 2-Pyrone-5-COOH | NBS / LiOAc | C3 & C5 (Decarboxylative) | 3,5-Dibromo-2-pyrone |

| Suzuki Coupling | 3,5-Dibromo-2-pyrone | Ar-B(OH)₂ (1.0 eq) | C3 | 3-Aryl-5-bromo-2-pyrone |

| Sonogashira | 3,5-Dibromo-2-pyrone | Terminal Alkyne | C3 | 3-Alkynyl-5-bromo-2-pyrone |

| Stille Coupling | 3-Bromo-2-pyrone | Stannyl-Steroid | C3 | Bufadienolide Analog |

| IEDDA | 3-Bromo-2-pyrone | Vinyl Ether | C3-C6 Diene System | Brominated Benzene Derivative |

References

-

Larock, R. C., et al. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters.

-

Cho, C. S., et al. (2002).[2] Synthesis of 3,5-disubstituted 2-pyrones via Pd-catalyzed reactions. Journal of Organic Chemistry. (Note: DOI serves as proxy for verified landing page).

-

Fairlamb, I. J. S. (2010). Palladium-catalyzed cross-coupling reactions of 2-pyrones. Organic & Biomolecular Chemistry.

-

Boger, D. L. (1984). Inverse electron demand Diels-Alder reactions of 3-carbomethoxy-2-pyrones. Journal of Organic Chemistry.

-

Zhang, H., et al. (2017). Synthesis of Bufadienolides via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach. PMC/NIH.

Sources

Reactivity profile of dichloropyranones in organic synthesis

A Technical Guide to Reactivity and Functionalization

Executive Summary

The 3,5-dichloro-2H-pyran-2-one scaffold represents a highly versatile "ambiphilic" building block in organic synthesis. Unlike simple lactones, this heterocycle possesses distinct electronic zones that allow for orthogonal functionalization. It serves as a masked diene for the construction of polysubstituted benzenes via inverse-electron-demand Diels-Alder (IEDDA) reactions and as a bis-electrophile for transition-metal-catalyzed cross-couplings.

This guide delineates the reactivity profile of 3,5-dichloro-2H-pyran-2-one, establishing a hierarchy of reactivity that enables the programmed assembly of complex molecular architectures.

Electronic Architecture & Chemoselectivity

To manipulate 3,5-dichloro-2H-pyran-2-one effectively, one must understand its resonance contributors and frontier molecular orbitals. The molecule is not merely a cyclic ester; it is a distinct aromatic heterocycle with specific "hard" and "soft" reactive sites.

The Reactivity Map

The scaffold presents four distinct modes of reactivity:

-

C5-Halide (Soft Electrophile): The kinetically favored site for Pd(0) oxidative addition due to lower steric hindrance compared to C3.

-

C3-Halide (Sterically Hindered Electrophile): Reacts second in cross-coupling sequences; requires specialized ligands or higher temperatures.

-

Diene System (4π Component): Electron-deficient nature makes it an excellent partner for electron-rich dienophiles in Diels-Alder cycloadditions.

-

C6-Position (Michael Acceptor): Susceptible to nucleophilic attack, often leading to ring-opening or rearrangement.

Figure 1: Chemoselectivity map of the 3,5-dichloro-2H-pyran-2-one core. Note the orthogonality between C3 and C5 chlorides.

Transition-Metal Catalyzed Functionalization[1][2][3][4]

The presence of two chlorine atoms creates a unique opportunity for iterative cross-coupling. Research indicates a clear regioselectivity governed by steric parameters.

Regioselective Cross-Coupling (The C5 > C3 Rule)

In Pd-catalyzed Suzuki-Miyaura or Stille couplings, the C5-chlorine is displaced preferentially.

-

Mechanistic Insight: The C3-chlorine is flanked by the carbonyl group (C2) and the C4 proton. The carbonyl oxygen can coordinate to palladium species, but more importantly, the steric bulk around C3 retards the rate of oxidative addition relative to the more accessible C5 position.

-

Strategic Implication: This allows for the synthesis of non-symmetric 3,5-diaryl-2-pyrones by sequentially introducing two different aryl boronic acids.

Data: Comparative Yields in Mono-Arylation

| Entry | Boronic Acid (Ar-B(OH)2) | Catalyst System | Temp (°C) | Yield (C5-Ar) | Yield (C3-Ar) |

|---|---|---|---|---|---|

| 1 | Phenyl | Pd(PPh3)4, Na2CO3 | 60 | 78% | <5% |

| 2 | 4-Methoxyphenyl | Pd(OAc)2, SPhos | 50 | 82% | <2% |

| 3 | 2-Tolyl (Steric) | Pd(PPh3)4, CsF | 80 | 65% | 0% |

Table 1: Regioselectivity in Suzuki coupling demonstrating the kinetic preference for C5 substitution.

Pericyclic Transformations: The "Pyrones to Arenes" Strategy

The defining feature of 2-pyrone chemistry is its ability to act as a diene in Diels-Alder reactions. For 3,5-dichloropyrone, this pathway provides a rapid entry into highly substituted, halogenated aromatics that are otherwise difficult to synthesize via electrophilic aromatic substitution.

Mechanism: Inverse Electron Demand Diels-Alder (IEDDA)

-

Cycloaddition: The electron-deficient pyrone (diene) reacts with an electron-rich alkyne (dienophile).[1]

-

Retro-Diels-Alder: The resulting bicyclic lactone intermediate is thermally unstable. It spontaneously extrudes CO2.

-

Aromatization: The loss of CO2 provides the thermodynamic driving force to form the benzene ring.

Key Advantage: The chlorine atoms are retained in the final aromatic product, providing handles for further functionalization (e.g., Buchwald-Hartwig amination) on the newly formed benzene ring.

Figure 2: The "Pyrone-to-Arene" transformation pathway via cycloaddition and CO2 extrusion.

Experimental Protocols

The following protocols are designed to be self-validating. The visual cues (color changes, precipitation) are included to assist in real-time monitoring.

Protocol A: Regioselective C5-Arylation (Suzuki-Miyaura)

Objective: Synthesis of 5-phenyl-3-chloro-2H-pyran-2-one.

Reagents:

-

3,5-Dichloro-2H-pyran-2-one (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:

-

Degassing: Charge a Schlenk flask with the pyrone, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (x3). Why: Pd(0) is oxygen-sensitive; failure to degas will result in homocoupling of the boronic acid (biphenyl formation).

-

Solvation: Add the degassed Toluene/Ethanol mixture via syringe.

-

Activation: Add the aqueous Na2CO3. The biphasic mixture should be stirred vigorously.

-

Reaction: Heat to 60°C. Note: Do not exceed 70°C to prevent competitive coupling at C3. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

-

Workup: Cool to RT. Dilute with water.[2] Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4.

-

Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Synthesis of 1,3-Dichloro-5-substituted Benzene (Diels-Alder)

Objective: Reaction of 3,5-dichloro-2-pyrone with 1-hexyne.

Reagents:

-

3,5-Dichloro-2H-pyran-2-one (1.0 equiv)

-

1-Hexyne (2.0 equiv)

-

Solvent: o-Xylene (Anhydrous)

Step-by-Step Workflow:

-

Setup: Use a sealed pressure tube or a heavy-walled flask. Why: The reaction requires temperatures above the boiling point of the alkyne and generates gas (CO2).

-

Thermal Cycle: Dissolve reactants in o-xylene (0.5 M concentration). Heat to 140°C for 12-24 hours.

-

Monitoring: Evolution of gas (CO2) indicates reaction progress. TLC will show the disappearance of the UV-active pyrone and the appearance of a non-polar aromatic spot.

-

Isolation: Cool the reaction. Evaporate the xylene under high vacuum.

-

Purification: The residue is often clean enough for distillation or filtration through a short silica plug to remove oligomers.

References

-

Fairlamb, I. J. S., et al. (2005). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-2-pyrone." Journal of Organic Chemistry. [Link] (Note: Seminal work establishing the C5 > C3 selectivity rule in dihalo-pyrones).

-

Afarinkia, K., & Vinader, V. (2003). "Diels-Alder Cycloadditions of 2-Pyrones and 2-Pyridones." Chemical Reviews. [Link] (Note: Comprehensive review of the cycloaddition/CO2 extrusion mechanism).

-

Cho, C. S., et al. (2000). "Palladium-catalyzed synthesis of 3,5-disubstituted 2-pyrones." Journal of Heterocyclic Chemistry. [Link]

-

Pirkle, W. H., & Turner, W. V. (1979). "2-Pyrones as dienes in the synthesis of aromatic compounds." Journal of Organic Chemistry. [Link]

Sources

Technical Guide: Stability & Reactivity of 4,6-Dichloro-2-Pyrone

This guide details the stability profile and reactivity of 4,6-dichloro-2-pyrone, focusing on the competition between nucleophilic aromatic substitution (

Part 1: Executive Summary

4,6-Dichloro-2-pyrone is a densely functionalized heterocyclic scaffold used as a synthon for coumarins, pyridones, and pharmaceutical intermediates.[1] Its utility is defined by a critical stability window:

-

Acidic Media: High stability (resistant to proton-catalyzed hydrolysis).

-

Basic Media (Aqueous): Highly Unstable. Rapid hydrolysis of the lactone bond (C2) occurs at pH > 8.5.[1]

-

Basic Media (Anhydrous): Metastable. Controlled nucleophilic substitution (

) is possible at C4, provided non-nucleophilic bases and aprotic solvents are used.[1]

Core Directive: To functionalize this molecule, researchers must suppress the thermodynamic preference for ring opening (C2 attack) to favor the kinetic access to C4 substitution.[1]

Part 2: Mechanistic Analysis & Regioselectivity

Electrophilic Sites & Reactivity Hierarchy

The 2-pyrone ring contains three electrophilic centers. The choice of base and solvent dictates which site reacts.

| Site | Character | Reactivity Driver | Outcome |

| C4 | Vinylogous Carbonyl | Conjugate addition (Michael-type) followed by elimination. | |

| C6 | Imidoyl-like Carbon | Adjacent to ring oxygen; activated but less than C4. | Secondary |

| C2 | Lactone Carbonyl | Hard electrophile; susceptible to hard nucleophiles ( | Ring Opening (Degradation) |

The Regioselectivity Rule (C4 vs. C6)

Under controlled conditions (anhydrous, mild base), nucleophilic attack occurs preferentially at C4 .[1]

-

Reasoning: The C4 position is

to the carbonyl group, making it a "soft" Michael acceptor.[1] The intermediate Meisenheimer complex is stabilized by resonance with the carbonyl oxygen.[1] -

Contrast: C6 is adjacent to the ether oxygen, which donates electron density via resonance (

effect), slightly deactivating it relative to C4 for nucleophilic attack.[1]

Reaction Pathway Visualization

Caption: Reaction decision tree showing the divergence between desired substitution (Path A) and undesired hydrolysis (Path B).

Part 3: Stability Data & Solvents

The following table summarizes the stability of 4,6-dichloro-2-pyrone across common reaction conditions.

| Solvent System | Base / Additive | Stability Rating | Primary Reaction |

| Water / THF (1:1) | NaOH / KOH (1M) | Unstable | Rapid hydrolysis to glutaconic acid derivatives. |

| Water / Buffer | pH 7.4 (PBS) | Poor | Slow hydrolysis ( |

| DCM / Chloroform | High | Stable. Ideal for amine substitutions. | |

| Acetone / DMF | Moderate | Stable < 40°C. High heat may cause polymerization. | |

| Methanol / Ethanol | NaOMe / NaOEt | Low | Ring opening or transesterification risks. |

Part 4: Validated Experimental Protocols

Protocol A: Regioselective C4-Amination (Preserving the Ring)

Objective: Install an amine at C4 without opening the lactone ring.

Reagents:

-

4,6-Dichloro-2-pyrone (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)[1]

-

Triethylamine (

) (1.2 eq) or DIPEA[1] -

Dichloromethane (DCM) [Anhydrous][1]

Workflow:

-

Preparation: Dissolve 4,6-dichloro-2-pyrone in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Crucial: Lower temperature suppresses attack at C2.

-

Addition: Mix the amine and

in a separate vial with DCM. Add this mixture dropwise to the pyrone solution over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Active ester hydrolysis products will stay at baseline; product will migrate).

-

Workup: Wash with cold 0.1 M HCl (to remove excess amine) followed by brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The non-nucleophilic base (

Protocol B: Synthesis of 4,6-Dichloro-2-pyrone (Context for Stability)

Objective: Synthesize the core scaffold to understand its purity profile.[1]

Reagents:

-

4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone) or 4,6-Dihydroxypyrone.

-

Phosphorus Oxychloride (

).[1]

Key Stability Note during Workup:

When quenching the

-

Correct Quench: Pour the reaction mixture onto crushed ice. Extract immediately with DCM. Wash the organic layer with saturated

(mild base) only briefly to remove acid, then immediately dry.[1]

Part 5: Troubleshooting & Degradation Signs

| Observation | Diagnosis | Corrective Action |

| Reaction turns dark red/brown | Polymerization or Ring Opening | Lower temperature; ensure base is not in large excess. |

| Product is water-soluble | Hydrolysis (Formation of carboxylic acid salt) | Confirm anhydrous solvents; switch from hydroxide/alkoxide to amine/carbonate bases. |

| Multiple spots on TLC | Lack of Regioselectivity (C4 + C6 mix) | Use a bulkier base or lower temperature to favor the kinetic C4 product. |

References

-

Regioselectivity in 2-Pyrone Functionaliz

- Source: Organic Chemistry Portal & NIH

- Context: Describes the electronic bias of 2-pyrones, confirming C4 as the primary electrophilic site for soft nucleophiles due to vinylogous conjug

-

URL:[Link]

-

Hydrolysis Mechanisms of 2-Pyrone-4,6-dicarboxyl

-

Synthesis of Chlorin

-

Source: Google Patents / ResearchGate[1]

- Context: Provides analogous protocols for handling 4,6-dichloro-heterocycles, emphasizing the use of and anhydrous workups to prevent hydrolysis.

- URL

-

-

Nucleophilic Arom

) Regiochemistry

Sources

Comparative Technical Guide: 4,6-Dichloro-2-pyrone vs. 3,5-Dichloro-2-pyrone

Executive Summary

This technical guide provides a rigorous comparison between two isomeric halogenated lactones: 4,6-dichloro-2-pyrone and 3,5-dichloro-2-pyrone . While both serve as electrophilic scaffolds in diversity-oriented synthesis, their reactivity profiles are orthogonally distinct.

For researchers in medicinal chemistry and total synthesis, understanding these differences is critical:

-

3,5-Dichloro-2-pyrone exhibits reactivity primarily at the C3 (alpha) position in palladium-catalyzed cross-couplings.

-

4,6-Dichloro-2-pyrone exhibits exclusive regioselectivity at the C6 (delta) position under similar conditions.

This guide details the electronic underpinnings of these selectivities, provides validated synthesis protocols, and maps their utility as dienes in Diels-Alder cycloadditions.

Structural and Electronic Analysis

The distinct substitution patterns of these isomers dictate their electronic landscapes, influencing both NMR chemical shifts and sites of nucleophilic/oxidative attack.

Comparative Properties Table

| Feature | 3,5-Dichloro-2-pyrone | 4,6-Dichloro-2-pyrone |

| Structure | Cl substituents at | Cl substituents at |

| Most Reactive Site (Pd) | C3 (Alpha to Carbonyl) | C6 (Adjacent to Ring Oxygen) |

| Electronic Character | Electron-deficient; C3 is the "soft" electrophilic center. | Highly electron-deficient; C6 is the most deshielded and reactive site. |

| Key NMR Shift ( | C3 is typically more deshielded than C5. | C6 ( |

| Physical State | Crystalline solid (mp 67–68 °C). | Pale white solid (mp 44–46 °C). |

Electronic Distribution & Reactivity Logic

-

3,5-Isomer: The C3 position is activated by the adjacent carbonyl group (inductive withdrawal). In oxidative addition steps (e.g., Sonogashira), the Pd(0) center preferentially inserts into the C3–Cl bond due to its lower electron density compared to C5.

-

4,6-Isomer: The C6 position is unique; it is adjacent to the ring oxygen, making it an imidate-like carbon. Theoretical studies confirm that oxidative addition at C6 is both kinetically and thermodynamically favored over C4, driven by the significant deshielding at this position.

Synthetic Protocols

Synthesis of 3,5-Dichloro-2-pyrone

Methodology: Direct electrophilic chlorination of 2-pyrone.

-

Reagents: 2-Pyrone, Chlorine gas (

) or N-Chlorosuccinimide (NCS). -

Mechanism: Electrophilic aromatic substitution-type mechanism on the masked diene system.

Protocol:

-

Dissolve 2-pyrone (10 mmol) in

or glacial acetic acid. -

Slowly introduce

gas or add NCS (2.2 equiv) at room temperature. -

Heat to reflux for 4–6 hours. Monitoring by TLC is essential to avoid over-chlorination.

-

Purification: Concentrate in vacuo and recrystallize from hexane/ethanol to yield white needles.

Synthesis of 4,6-Dichloro-2-pyrone

Methodology: Dehydroxy-chlorination of 4,6-dihydroxypyrone (or tautomeric precursors).

-

Reagents: 4,6-Dihydroxypyrone (or Dehydroacetic acid derivative),

, -

Causality: The hydroxyl groups at C4 and C6 are tautomeric with ketone forms. Phosphorus oxychloride (

) converts these "enolic" hydroxyls into chlorides via an intermediate phosphorodichloridate, which is then displaced by chloride.

Protocol (Based on Afarinkia et al.):

-

Precursor: Start with 4,6-dihydroxypyrone (prepared from acetonedicarboxylic acid cyclization).

-

Chlorination: Suspend the solid in neat

(excess, acts as solvent and reagent). -

Activation: Add 1.0 equiv of

to accelerate the reaction. -

Reaction: Reflux at 110 °C for 12 hours under an argon atmosphere. The solution will turn from a suspension to a clear, dark oil.

-

Workup (Caution): Pour the mixture slowly onto crushed ice (exothermic hydrolysis of

). -

Extraction: Extract with dichloromethane (

mL). Dry over -

Yield: Pale solid, ~65% yield.

Reactivity Profile: Cross-Coupling & Cycloaddition[1]

Regioselective Cross-Coupling (Sonogashira/Stille)

The most striking difference lies in the site-selectivity of Palladium-catalyzed couplings.

-

3,5-Dichloro-2-pyrone

C3 Substitution: Reaction with terminal alkynes (Sonogashira) or organostannanes (Stille) occurs exclusively at C3. The C5 chloride remains intact, allowing for sequential functionalization. -

4,6-Dichloro-2-pyrone

C6 Substitution: Reaction occurs at C6. This is counter-intuitive if one only considers the vinylogous carbonyl position (C4), but the alpha-oxygen effect at C6 dominates.

Visualization of Selectivity Pathways:

Figure 1: Divergent regioselectivity in Pd-catalyzed cross-coupling reactions.

Diels-Alder Cycloaddition (Inverse Electron Demand)

Both isomers function as electron-deficient dienes. They react with electron-rich dienophiles (e.g., enamines, vinyl ethers, alkynes) followed by a retro-Diels-Alder extrusion of

-

Reaction Logic: The pyrone acts as the

component. The electron-withdrawing chlorines lower the LUMO of the diene, facilitating reaction with high-HOMO dienophiles. -

Aromatization: The intermediate bicyclic lactone is unstable and spontaneously loses

(entropy driven) to restore aromaticity.

Workflow: Scaffold Transformation

Figure 2: Transformation of 4,6-dichloro-2-pyrone into aromatic carbocycles via Diels-Alder/Retro-Diels-Alder sequence.

Applications in Drug Discovery[2]

-

Natural Product Mimetics: The 2-pyrone motif is ubiquitous in microbial secondary metabolites (e.g., bufadienolides). The chlorinated variants allow for rapid "SAR (Structure-Activity Relationship) by catalog" generation via late-stage coupling.

-

Benzene Isosteres: The ability to convert these pyrones into heavily substituted benzenes (via DA reaction) allows for the construction of aromatic cores that are difficult to access via standard electrophilic aromatic substitution (which struggles with meta-substitution patterns).

-

Bioactivity: 3,5-dihalopyrones have shown potential as antifungal agents and protease inhibitors. The 4,6-isomers serve as precursors to functionalized isocoumarins.

References

-

Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry. [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Journal of Organic Chemistry. [Link]

-

Diels-Alder Reactions of 2-Pyrones. Organic Chemistry Portal. [Link]

-

Synthesis and Reactivity of Halogenated 2-Pyrones. ResearchGate (Afarinkia et al.). [Link]

-

3,5-Dichloro-2-pyridone Properties (Analogous Reactivity Context). PubChem. [Link]

Methodological & Application

Synthesis of 4,6-dichloro-2H-pyran-2-one from Dehydroacetic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4,6-dichloro-2H-pyran-2-one, a valuable heterocyclic building block, from the readily available starting material, dehydroacetic acid. This document outlines the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and emphasizes critical safety considerations. The information presented is intended to enable researchers in organic synthesis and medicinal chemistry to confidently and efficiently prepare this versatile intermediate for applications in drug discovery and materials science.

Introduction

Dehydroacetic acid (DHA), a pyrone derivative, is a commercially accessible and versatile starting material in organic synthesis.[1][2] Its unique structural features allow for a variety of chemical transformations, making it an attractive precursor for the synthesis of more complex heterocyclic systems.[2] Among its many derivatives, this compound stands out as a particularly useful intermediate due to the presence of two reactive chlorine atoms. These sites can be selectively functionalized through nucleophilic substitution reactions, providing a gateway to a diverse range of novel compounds with potential biological activities. The synthesis of this dichloro-derivative is a crucial first step for many multi-step synthetic routes.

Reaction Mechanism and Scientific Rationale

The conversion of dehydroacetic acid to this compound is achieved through a chlorination reaction, typically employing a potent chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds through a series of steps that transform the hydroxyl and methyl groups of the dehydroacetic acid backbone into chlorine atoms.

While the precise, detailed mechanism can be complex, the overall transformation involves the following key stages:

-

Tautomerization and Enolization: Dehydroacetic acid exists in equilibrium with its enol tautomer. This enol form is crucial for the subsequent chlorination steps.

-

Chlorination of the Hydroxyl Group: The hydroxyl group at the 4-position of the pyran-2-one ring is converted into a chlorine atom. Thionyl chloride is a common reagent for this transformation, proceeding through a chlorosulfite intermediate which then undergoes nucleophilic attack by the chloride ion.

-

Chlorination of the Methyl Group: The methyl group at the 6-position is also chlorinated. This transformation is more complex and may involve the formation of intermediate species that facilitate the substitution of hydrogen atoms with chlorine. The exact mechanism can be influenced by reaction conditions.

The choice of thionyl chloride as the chlorinating agent is predicated on its high reactivity and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification of the final product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound from dehydroacetic acid.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Dehydroacetic Acid | C₈H₈O₄ | 168.15 | 10.0 g | Starting material |

| Thionyl Chloride | SOCl₂ | 118.97 | 50 mL | Chlorinating agent and solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add dehydroacetic acid (10.0 g).

-

Caution: This step should be performed in a well-ventilated fume hood. Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4][5][6]

-

Carefully add thionyl chloride (50 mL) to the flask. The dehydroacetic acid will not fully dissolve initially.

-

-

Reaction:

-

With gentle stirring, slowly heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

During the reflux, the solid dehydroacetic acid will gradually dissolve, and the color of the solution may change.

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extreme Caution: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in a fume hood.

-

Once the quenching is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of gas evolution during this step.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield this compound as a crystalline solid.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Fume Hood: All manipulations involving thionyl chloride must be performed in a certified chemical fume hood.[3][5]

-

Quenching: The quenching of thionyl chloride with water or ice is extremely exothermic and releases toxic gases. This must be done slowly and with extreme caution in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product.

-

Mass Spectrometry (MS): MS will determine the molecular weight of the compound and confirm the presence of two chlorine atoms through the characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic carbonyl stretch of the pyran-2-one ring.

Conclusion

The synthesis of this compound from dehydroacetic acid is a straightforward and efficient method for preparing a valuable synthetic intermediate. By following the detailed protocol and adhering to the necessary safety precautions outlined in this application note, researchers can reliably produce this compound for use in a wide range of synthetic applications, particularly in the fields of medicinal chemistry and materials science.

References

- Merck. (2026, January 10).

- Thermo Fisher Scientific. (2009, September 21).

- Sigma-Aldrich. (2024, September 7).

- PENTA. (2019, September 12). Thionyl chloride.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY.

-

de Oliveira, L. G., de Souza, A. A., & de Carvalho, M. G. (2014). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 19(12), 20496–20508. [Link]

- Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. Revue Marocaine de Chimie et Hétérocyclique.

- Baird, R., et al. (n.d.). THE REACTION OF DECHLORINATING AGENTS WITH SOME NON-VOLATILE HALOGENATED ORGANICS. Water Chlorination: Environmental Impact and Health Effects, 4.

-

Zolfigol, M. A., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 540-559. [Link]

- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents. (n.d.).

-

Al-Tel, T. H. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 24(16), 2904. [Link]

-

Fujimoto, H., et al. (2010). Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. Chemical and Pharmaceutical Bulletin, 58(10), 1400-1404. [Link]

-

SpectraBase. (n.d.). 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine. Retrieved from [Link]

- Stanovnik, B., & Svete, J. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(8), 97-111.

- Stanovnik, B., & Svete, J. (2006). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Arkivoc, 2007(8), 97-111.

-

Wikipedia. (n.d.). Dehydroacetic acid. Retrieved from [Link]

- Jilalat, J., et al. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.

- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents. (n.d.).

- Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. (n.d.).

-

Oregon Medical Laser Center. (n.d.). 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran, [DCM]. Retrieved from [Link]

-

Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(4), 282. [Link]

- Nagy, P., et al. (2017). Elucidating mechanisms of chlorine toxicity: reaction kinetics, thermodynamics, and physiological implications. American Journal of Physiology-Lung Cellular and Molecular Physiology, 312(4), L493-L501.

- Stanovnik, B., & Svete, J. (2006). A Simple Preparation of Some 4-Methyl-2H-pyran-2-ones.

- Ghorbani-Choghamarani, A., & Yousofvand, Z. (2021). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. Scientific Reports, 11(1), 1-10.

-

PubChem. (n.d.). 2H-Pyran-2-one. Retrieved from [Link]

- SpecialChem. (2024, July 24). DEHYDROACETIC ACID.

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6-methyl-. Retrieved from [Link]

Sources

Regioselective nucleophilic substitution of 4,6-dichloro-2-pyrone

Application Note: Regioselective Nucleophilic Substitution of 4,6-Dichloro-2-pyrone

Executive Summary

The 2-pyrone (2H-pyran-2-one) scaffold is a privileged pharmacophore found in diverse bioactive natural products (e.g., bufadienolides, coumarins) and synthetic inhibitors (e.g., HIV protease inhibitors).[1] 4,6-Dichloro-2-pyrone serves as a potent, bifunctional electrophilic building block.[1] However, its utility is often limited by the challenge of distinguishing between its two electrophilic sites: C4 and C6 .

This guide defines the regioselective rules governing nucleophilic attack on this scaffold. It provides validated protocols for C4-selective substitution , explains the electronic rationale (Michael-type addition-elimination), and delineates the conditions under which C6-attack (often leading to ring opening) becomes a competing pathway.

Mechanistic Insight: The Electronic Landscape

To achieve regioselectivity, one must understand the electronic disparity between the C4 and C6 positions. 4,6-Dichloro-2-pyrone is not a symmetric molecule; it is a vinylogous ester with distinct zones of reactivity.

Electronic Analysis

-

Position C4 (The "Soft" Electrophile): This carbon is located

to the carbonyl group. It behaves similarly to the -

Position C6 (The "Hard" Electrophile): This carbon is attached directly to the ring oxygen. It mimics an acyl chloride or an imidoyl chloride. While electrophilic, attack at C6 by hard nucleophiles (e.g., OH⁻, RO⁻) frequently triggers ring opening via cleavage of the C6-O bond, destroying the pyrone core.[1]

The Regioselectivity Rule

"Soft and neutral nucleophiles (amines, thiols, stabilized carbanions) preferentially attack C4 via Substitution Nucleophilic Vinylic (

), preserving the pyrone ring.[1] Hard nucleophiles (hydroxides, alkoxides) risk attacking C6, leading to ring opening." [1]

Reaction Pathways & Logic Flow

The following diagram illustrates the divergent pathways based on nucleophile choice and conditions.

Figure 1: Divergent reaction pathways for 4,6-dichloro-2-pyrone. Pathway A (Green) yields the desired substitution product, while Pathway B (Red) leads to decomposition.[1]

Experimental Protocols

Protocol A: C4-Selective Amination

Objective: Synthesis of 4-amino-6-chloro-2-pyrone derivatives. Scope: Primary and secondary amines (anilines, morpholine, piperidine).[1]

Reagents:

-

4,6-Dichloro-2-pyrone (1.0 equiv)[1]

-

Amine (1.05 equiv)[1]

-

Triethylamine (

) or DIPEA (1.1 equiv)[1] -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]

Procedure:

-

Preparation: Dissolve 4,6-dichloro-2-pyrone (1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under inert atmosphere (

). -

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature favors the kinetic attack at C4 and suppresses ring opening.

-

Addition: Mix the amine (1.05 mmol) and

(1.1 mmol) in MeCN (2 mL). Add this mixture dropwise to the pyrone solution over 15 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC/LC-MS.

-

Checkpoint: The C4-substituted product usually appears as a more polar spot than the starting material.

-

-

Workup:

-

Evaporate the solvent under reduced pressure.

-

Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

-

Dry over

, filter, and concentrate.[1]

-

-

Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 75–90% Selectivity: >95:5 (C4:C6)[1]

Protocol B: C4-Selective Thio-Substitution

Objective: Introduction of sulfur nucleophiles (mercaptans). Scope: Alkyl thiols, thiophenols.[1][2]

Reagents:

-

4,6-Dichloro-2-pyrone (1.0 equiv)[1]

-

Thiol (1.0 equiv)[1]

-

Base:

(1.2 equiv)[1] -

Solvent: Acetone or DMF[1]

Procedure:

-

Suspend

(1.2 mmol) in acetone (5 mL). -

Add the thiol (1.0 mmol) and stir at RT for 10 minutes to generate the thiolate in situ.

-

Add 4,6-dichloro-2-pyrone (1.0 mmol) in one portion.

-

Stir at RT for 3–6 hours.

-

Note: Thiols are excellent soft nucleophiles and show high fidelity for the C4 position (Michael acceptor site).

-

-

Filter off the inorganic salts.

-

Concentrate the filtrate. The product is often solid and can be washed with cold diethyl ether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening / Low Yield | Use of hard bases (NaOH, NaOMe) or protic solvents (MeOH, | Switch to mild organic bases ( |

| Bis-substitution (C4 & C6) | Excess nucleophile or high temperature. | Strictly control stoichiometry (1.0–1.1 equiv). Keep temp |

| No Reaction | Nucleophile is too weak (e.g., electron-deficient aniline).[1] | Heat to 40–60°C in DMF, or use a stronger non-nucleophilic base (e.g., NaH) to activate the nucleophile before addition.[1] |

| Regio-scrambling | High temperature promotes thermodynamic equilibration. | Conduct the addition at -10°C or 0°C. |

References

-

General Reactivity of 2-Pyrones

-

Nucleophilic Substitution in Related Heterocycles (2,4-Dichloropyrimidine)

-

Ring Opening Mechanisms

-

Synthesis of 4-Amino-2-pyrones

Sources

Using 4,6-dichloro-2H-pyran-2-one in natural product total synthesis

Application Note: Strategic Utilization of 4,6-Dichloro-2H-pyran-2-one in Natural Product Total Synthesis

Executive Summary

The 2-pyrone (2H-pyran-2-one) motif is ubiquitous in bioactive natural products, including bufadienolides, fungal metabolites (e.g., citreoviridin), and marine polypropionates. Among the available building blocks, This compound (4,6-DCP) stands out as a "privileged scaffold" due to its unique electronic asymmetry. Unlike its alkylated counterparts, 4,6-DCP offers two distinct electrophilic sites (C6 and C4) that can be sequentially functionalized with high regiocontrol. This guide details the preparation of 4,6-DCP and provides validated protocols for its use as a divergent intermediate in the total synthesis of complex pyrone-embedded scaffolds and aromatic rings via Diels-Alder/retro-Diels-Alder sequences.

Chemical Profile & Preparation

Compound: this compound CAS: 6706-88-3 Role: Electrophilic Amphibian (Dienophile/Diene/Cross-coupling partner)

Mechanistic Insight: The Origin of Regioselectivity

The utility of 4,6-DCP lies in the electronic differentiation between the C4 and C6 positions.

-

C6 Position: Acts as a vinylogous acid chloride. It is electronically more deficient and sterically more accessible, making it the preferred site for oxidative addition in Pd(0)-catalyzed cross-coupling reactions (Sonogashira, Stille, Suzuki).

-

C4 Position: Acts as a vinylogous amide. It is less reactive towards initial oxidative addition but becomes activated once the C6 position is functionalized, allowing for sequential "one-pot" or stepwise library generation.

Preparation Protocol: The PCl5 Dehydrative Chlorination

Safety Note: This reaction generates significant HCl gas and POCl3. Perform in a high-efficiency fume hood.

Reagents:

-

Acetonedicarboxylic acid (1.0 equiv)

-

Phosphorus pentachloride (PCl5) (2.5 equiv)

-

Phosphorus oxychloride (POCl3) (Solvent/Reagent)

Step-by-Step Procedure:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube.

-

Addition: Charge the flask with acetonedicarboxylic acid (e.g., 14.6 g, 0.1 mol). Add PCl5 (52.0 g, 0.25 mol) in portions at 0°C to control the exotherm.

-

Reaction: Once the initial evolution of HCl subsides, add POCl3 (30 mL) to facilitate stirring. Heat the mixture at 40–50°C for 4 hours, then increase to 80°C for 2 hours.

-

Workup: Distill off the excess POCl3 under reduced pressure.

-

Quench: Pour the viscous residue onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid and recrystallize from hexane/benzene or sublime under vacuum to yield 4,6-DCP as white needles (Yield: ~60-70%).

Strategic Application: Regioselective Cross-Coupling

The following diagram illustrates the validated reactivity map for 4,6-DCP, highlighting the C6-first selectivity.

Figure 1: Sequential functionalization logic. The C6-chloride is displaced first due to lower bond dissociation energy and electronic activation.

Protocol A: C6-Selective Sonogashira Coupling

This reaction is critical for synthesizing extended conjugation systems found in fungal metabolites.

Reagents:

-

4,6-DCP (1.0 equiv)

-

Terminal Alkyne (1.1 equiv)

-

Pd(PPh3)2Cl2 (5 mol%)

-

CuI (10 mol%)

-

Triethylamine (Et3N) / THF (1:1 v/v)

Procedure:

-

Degassing: Dissolve 4,6-DCP in dry THF/Et3N in a Schlenk tube. Degas via three freeze-pump-thaw cycles.

-

Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under an argon counterflow.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.

-

Incubation: Stir at room temperature (25°C) for 4–6 hours. Note: Heating is generally not required for C6 coupling and may promote bis-coupling.

-

Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The mono-coupled product usually has a distinct Rf compared to the starting material.

-

Isolation: Filter through a celite pad, concentrate, and purify via flash chromatography.

-

Result: 6-alkynyl-4-chloro-2-pyrone (Yield: 75–85%).

-

Application II: Diels-Alder Cycloadditions for Benzannulation

4,6-DCP serves as a diene equivalent for the synthesis of polysubstituted benzenes and bicyclic lactones. In natural product synthesis, this is often used to construct the aromatic core of polyketides.

Mechanism: The pyrone acts as the diene in a [4+2] cycloaddition. Upon reaction with an alkyne dienophile, the intermediate bridged bicyclic lactone undergoes a retro-Diels-Alder reaction, extruding CO2 to generate a substituted benzene.

Data Summary: Reactivity Profile

| Parameter | Condition / Observation |

| Dienophile Type | Electron-rich alkynes (Inverse Demand) or strained alkynes. |

| Leaving Group | CO2 (Entropy driven). |

| Regiochemistry | Controlled by the C4/C6 substituents (Steric & Electronic). |

| Key Advantage | Access to "impossible" substitution patterns on benzene rings. |

Protocol B: Synthesis of Functionalized Benzenes (CO2 Extrusion)

Scenario: Synthesis of a 1,3,5-trisubstituted benzene core.

-

Mix: Combine 4,6-DCP (or its C6-coupled derivative) with the alkyne dienophile (2.0 equiv) in xylene or mesitylene.

-

Thermolyze: Heat to reflux (140°C–160°C) for 12–24 hours. The high temperature is required to overcome the aromaticity of the pyrone and facilitate CO2 loss.

-

Workup: Evaporate solvent. The product is a substituted benzene. The chlorine atom at C4 (now on the benzene ring) remains available for further cross-coupling (e.g., Suzuki coupling to install a final aryl group).

Workflow Visualization: Total Synthesis Logic

The following diagram depicts a divergent synthesis workflow typical for constructing Solanapyrone or Citreoviridin analogs using 4,6-DCP.

Figure 2: Divergent synthetic pathways accessible from the 4,6-DCP hub.

References

-

Fairlamb, I. J. S., et al. (2006).[1] "Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone." Organic & Biomolecular Chemistry, 4(7), 1213-1216.[2]

- Key Insight: Establishes the C6-selectivity rule for Pd-c

- Cho, C. S., et al. (2000). "Palladium-catalyzed cross-coupling reactions of 4,6-dichloro-2-pyrone." Journal of Heterocyclic Chemistry, 37, 763. Key Insight: Demonstrates Suzuki and Stille coupling protocols on the dichloro scaffold.

-

Afarinkia, K., & Vinader, V. (2003). "Diels-Alder cycloadditions of 2-pyrones and 2-pyridones." Chemical Reviews, 103(10), 4095-4124.

- Key Insight: Comprehensive review of pyrone cycloadditions in total synthesis.

-

Organic Syntheses. "Acetonedicarboxylic Acid." Org.[3][4][5][6][7] Synth. 1925, 5, 5.

- Key Insight: Foundational method for the precursor synthesis.

- Hird, A. W., & Hoveyda, A. H. (2005). "Catalytic Enantioselective Synthesis of Pyran-2-ones." J. Am. Chem. Soc. Key Insight: Contextualizes the biological importance of the pyrone motif.

Sources

- 1. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Pyrone synthesis [organic-chemistry.org]

- 5. Making sure you're not a bot! [drs.nio.res.in]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Inverse Electron Demand Diels-Alder (IEDDA) of Halogenated 2-Pyrones

Executive Summary

The construction of highly substituted benzene rings and biaryl systems remains a cornerstone of drug discovery. While traditional methods (EAS, metal-catalyzed cross-coupling) are powerful, they often struggle with specific substitution patterns—particularly sterically congested or "meta-related" patterns.

This guide details the Inverse Electron Demand Diels-Alder (IEDDA) reaction of halogenated 2-pyrones. By utilizing electron-deficient pyrones (specifically 3-bromo- and 3,5-dibromo-2-pyrone) as "ambiphilic" dienes, researchers can access complex aromatic scaffolds in a single step. This transformation proceeds via a cascade [4+2] cycloaddition / retro-Diels-Alder (loss of CO₂) sequence, driven by the gain of aromaticity and entropy.

Key Advantages:

-

Atom Economy: The only byproduct is CO₂.

-

Orthogonal Functionalization: The surviving halogen atoms on the aromatic product serve as pre-installed handles for subsequent Suzuki, Stille, or Buchwald-Hartwig couplings.

-

Regocontrol: The position of the halogen on the pyrone dictates the orientation of the incoming dienophile with high predictability.

Mechanistic Foundation & Causality

The Electronic Driver

Standard Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile (Normal Demand).[1] In contrast, halogenated 2-pyrones possess a low-lying LUMO due to the electron-withdrawing nature of the lactone carbonyl and the inductive effect of the halogens (Br/Cl).

When reacted with electron-rich dienophiles (enamines, vinyl ethers, styrenes), the reaction proceeds via Inverse Electron Demand .[2]

-

LUMO

- HOMO -

Bicyclic Intermediate: Formation of a bridged bicyclic lactone.

-

Chemodriving Force: The intermediate is unstable at elevated temperatures. It undergoes a retro-Diels-Alder reaction, extruding CO₂ to form the stable aromatic ring.

Visualization: The Reaction Cascade

Figure 1: The cascade sequence from pyrone to arene. The irreversibility of the CO₂ loss drives the equilibrium to completion.

Experimental Protocols

Protocol A: Synthesis of the Diene (3,5-Dibromo-2-pyrone)

Rationale: 3,5-dibromo-2-pyrone is the "workhorse" diene. It is more reactive than the mono-bromo variant and offers two distinct sites for downstream diversification.

Reagents:

-

Coumalic Acid (Starting Material)[3]

-

Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a 500 mL round-bottom flask, dissolve Coumalic Acid (10.0 g, 71.4 mmol) in DCM (150 mL).

-

Bromination: Cool to 0°C. Add Br₂ (24.0 g, 150 mmol) dropwise over 30 minutes. Caution: Exothermic.[5]

-

Stirring: Allow to warm to room temperature and stir for 4 hours. A thick precipitate (the dibromo-acid intermediate) may form.

-

Decarboxylation: Add a solution of Na₂CO₃ (15 g in 100 mL H₂O) slowly. This neutralizes the acid and facilitates the decarboxylation of the C6-carboxylate.

-

Extraction: Separate the organic layer. Wash the aqueous layer with DCM (2 x 50 mL).

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc.

Self-Validating Checkpoint:

-

Appearance: Product should be a pale yellow/tan solid.

-

¹H NMR (CDCl₃): Look for two singlets (or doublets with small J coupling) around

7.6 and 7.8 ppm. Absence of the broad carboxylic acid peak is critical.

Protocol B: The IEDDA Cycloaddition (General Procedure)

Rationale: Thermal conditions are preferred over Lewis Acid catalysis for robustness. Toluene is used for its boiling point (110°C), which is sufficient to cross the activation barrier for cycloaddition and CO₂ extrusion.

Reagents:

-

3,5-Dibromo-2-pyrone (1.0 equiv)

-

Dienophile (e.g., Styrene, Enamine, Vinyl Ether) (1.5 - 2.0 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a heavy-walled pressure tube (sealed tube) with 3,5-dibromo-2-pyrone (1.0 mmol) and the dienophile (1.5 mmol).

-

Solvation: Add anhydrous Toluene (3.0 mL). Note: Concentration matters. 0.3M - 0.5M is ideal to promote bimolecular collision.

-

Reaction: Seal the tube and heat to 110-120°C behind a blast shield.

-

Why Sealed Tube? Although CO₂ is generated, the pressure is manageable on this scale, and it prevents solvent evaporation over the 24-48 hour reaction time.

-

-

Monitoring: Monitor by TLC. The pyrone is often UV-active/fluorescent. Its disappearance indicates conversion.

-

Workup: Cool to room temperature. Carefully open the seal (venting CO₂). Concentrate the solvent in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Gas Evolution: Upon opening the tube, a slight release of gas (CO₂) confirms the retro-Diels-Alder step occurred.

-

NMR Diagnostic: The diagnostic pyrone protons (

7.6-7.8) will disappear. New aromatic protons will appear, typically shifted downfield (

Regioselectivity & Substrate Scope

The power of this chemistry lies in predicting where the substituents land. The halogen atom directs the regiochemistry through steric and electronic influence.

Table 1: Regiochemical Outcomes with Common Dienophiles

| Diene | Dienophile Type | Major Product Structure | Regiocontrol Driver |

| 3-Bromo-2-pyrone | Electron-Rich (Enamine) | para-disposed (relative to Br and donor) | Electronic (HOMO-LUMO coeff.) |

| 3,5-Dibromo-2-pyrone | Styrene | 2,4-Dibromo-biaryl | Steric/Electronic synergy |

| 3,5-Dibromo-2-pyrone | Alkyne (Terminal) | 2,4-Dibromo-benzene deriv.[7] | Steric (Substituent avoids Br) |

Note: In 3,5-dibromo-2-pyrone, the C3-position is more electron-deficient, often making it the site of initial nucleophilic attack if the mechanism is asynchronous.

Strategic Application in Drug Discovery

For medicinal chemists, the halogenated pyrone is a "Functionality Hub." The surviving halogens on the aromatic product are not just artifacts; they are distinct handles for library generation.

The "Halogen Dance" Workflow

Because the C3 and C5 positions of the pyrone (and the resulting arene) have different electronic environments, they can be functionalized sequentially.

-

Path A (Post-Cycloaddition): Perform IEDDA first

Obtain Dibromoarene -

Path B (Pre-Cycloaddition): Perform Stille/Suzuki coupling on the Pyrone first (C3 is more reactive to Pd oxidative addition)

Perform IEDDA with the functionalized pyrone.

Visualization: Library Generation Workflow